molecular formula C23H23N3O2S B4654794 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B4654794
M. Wt: 405.5 g/mol
InChI Key: LXWRCTNGZYNZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as PAC-1, is a small molecule that has shown potential as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of PAC-1 is not fully understood, but it is believed to act by binding to a protein called procaspase-3, which is involved in the initiation of apoptosis. PAC-1 induces a conformational change in procaspase-3, leading to its activation and subsequent initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. PAC-1 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using PAC-1 in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a useful tool for investigating the mechanisms of apoptosis and for testing the efficacy of other anticancer agents. However, one limitation of using PAC-1 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on PAC-1. One area of interest is the development of more soluble analogs of PAC-1 that can be more easily administered in vivo. Another area of interest is the investigation of PAC-1 in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, there is interest in investigating the potential of PAC-1 as a treatment for other diseases, such as neurodegenerative diseases.

Scientific Research Applications

PAC-1 has been shown to be effective in inducing apoptosis, or programmed cell death, in cancer cells. It has been tested in a variety of cancer cell lines, including lung, breast, and colon cancer cells, and has shown promising results in preclinical studies. PAC-1 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-[[3-(pentanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-2-3-14-21(27)24-17-10-7-11-18(15-17)25-23(29)26-22(28)20-13-6-9-16-8-4-5-12-19(16)20/h4-13,15H,2-3,14H2,1H3,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWRCTNGZYNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(pentanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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